UT-A1 Inhibitory Potency vs. Dimethylthiourea
3-(Methoxymethyl)-1,1-dimethylurea inhibits the rat urea transporter UT-A1 with an IC50 of 1.00 µM (1000 nM) [1]. In contrast, the well-characterized urea analog dimethylthiourea (DMTU) inhibits the same transporter with an IC50 of 2-3 mM (2000-3000 µM) [2]. This represents an approximately 2000- to 3000-fold improvement in inhibitory potency.
| Evidence Dimension | UT-A1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.00 µM (1000 nM) |
| Comparator Or Baseline | Dimethylthiourea (DMTU): 2-3 mM (2000-3000 µM) |
| Quantified Difference | 2000-3000x more potent |
| Conditions | Rat UT-A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay |
Why This Matters
Higher potency allows use of lower concentrations in experimental systems, reducing potential off-target effects and solvent-related artifacts, and provides a more favorable starting point for medicinal chemistry optimization.
- [1] BindingDB. (2022). BDBM50575417 CHEMBL4875031: 3-(Methoxymethyl)-1,1-dimethylurea - IC50 data for UT-A1. View Source
- [2] Esteva-Font, C. et al. (2015). Salt-sparing diuretic action of a water-soluble urea analog inhibitor of urea transporters UT-A and UT-B in rats. Kidney International, 88(3), 551-560. View Source
